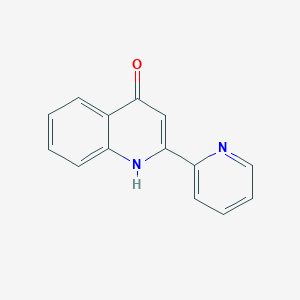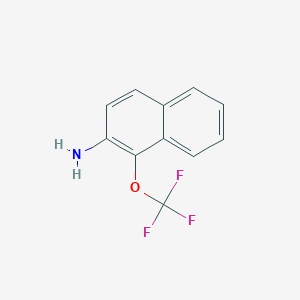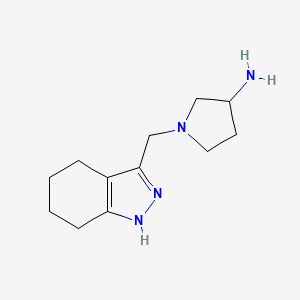
5-Benzyl-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-5,6,7,8-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound features a benzyl group attached to the tetrahydroisoquinoline core, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5,6,7,8-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst. This method is favored for its efficiency and high yield . Another approach involves the use of imine reductases and N-methyltransferase to convert dihydroisoquinoline precursors into the desired tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions that improve atom economy and yield. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrone derivatives using hydrogen peroxide and selenium dioxide as catalysts.
Reduction: The compound can be reduced to form decahydroisoquinoline derivatives.
Substitution: It can undergo N-alkylation reactions with halo acetophenones to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halo acetophenones, base catalysts.
Major Products:
Oxidation: Nitrone derivatives.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-Benzyl-5,6,7,8-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Neurotoxicity: The compound can act as a neurotoxin by interfering with dopamine metabolism and inducing oxidative stress.
Anticancer Activity: It inhibits cell cycle regulators such as CDK2 and DHFR, leading to cell cycle arrest and apoptosis in cancer cells.
Neuroprotection: Some derivatives of the compound exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Comparison with Similar Compounds
5-Benzyl-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol): Known for its neurotoxic properties.
N-Methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Exhibits both neurotoxic and neuroprotective effects.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
132725-65-6 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-benzyl-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-2-5-13(6-3-1)11-14-7-4-8-15-12-17-10-9-16(14)15/h1-3,5-6,9-10,12,14H,4,7-8,11H2 |
InChI Key |
ISGLYCNQWZCTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)






![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)


![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)


